molecular formula C13H15N3O3S B11841342 (1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol

(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol

Katalognummer: B11841342
Molekulargewicht: 293.34 g/mol
InChI-Schlüssel: XXQDUHKFBYVHHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C13H15N3O3S It is known for its unique structure, which includes a nitrobenzo[d]thiazole moiety linked to a piperidinylmethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of 2-amino-5-nitrobenzothiazole with 4-piperidinemethanol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of specialized reactors and controlled environments ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidinylmethanol group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzothiazoles and other functionalized piperidines.

Wissenschaftliche Forschungsanwendungen

(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol is unique due to its specific nitrobenzo[d]thiazole structure and its potential applications across various scientific fields. Its versatility in undergoing different chemical reactions and its potential biological activities make it a compound of significant interest.

Eigenschaften

Molekularformel

C13H15N3O3S

Molekulargewicht

293.34 g/mol

IUPAC-Name

[1-(5-nitro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol

InChI

InChI=1S/C13H15N3O3S/c17-8-9-3-5-15(6-4-9)13-14-11-7-10(16(18)19)1-2-12(11)20-13/h1-2,7,9,17H,3-6,8H2

InChI-Schlüssel

XXQDUHKFBYVHHA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CO)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.